molecular formula C25H22O3 B13987383 Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate CAS No. 1772-60-7

Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate

Cat. No.: B13987383
CAS No.: 1772-60-7
M. Wt: 370.4 g/mol
InChI Key: DKRWSCHASXIAHU-UHFFFAOYSA-N
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Description

Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate is a complex organic compound with the molecular formula C25H22O3 This compound is characterized by a cyclopentane ring substituted with two phenyl groups and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of starting materials, reaction optimization, and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific structural configuration, which imparts unique chemical and biological properties

Properties

CAS No.

1772-60-7

Molecular Formula

C25H22O3

Molecular Weight

370.4 g/mol

IUPAC Name

benzyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate

InChI

InChI=1S/C25H22O3/c26-22-16-21(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)24(22)25(27)28-17-18-10-4-1-5-11-18/h1-15,21,23-24H,16-17H2

InChI Key

DKRWSCHASXIAHU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C1=O)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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